3-azido-N-benzylpropanamide
CAS No.:
Cat. No.: VC13710575
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N4O |
---|---|
Molecular Weight | 204.23 g/mol |
IUPAC Name | 3-azido-N-benzylpropanamide |
Standard InChI | InChI=1S/C10H12N4O/c11-14-13-7-6-10(15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) |
Standard InChI Key | WGGHYLWNLRWTOS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)CCN=[N+]=[N-] |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCN=[N+]=[N-] |
Introduction
Chemical and Physical Properties
3-Azido-N-benzylpropanamide is a white to off-white crystalline solid with a purity of 95% as commonly supplied for research purposes . Its molecular structure integrates a benzyl group attached to the amide nitrogen and an azide moiety at the terminal carbon of the propanamide chain. The compound’s reactivity is heavily influenced by the electron-withdrawing nature of the azide group, which facilitates nucleophilic substitution and cycloaddition reactions.
Table 1: Key Physical and Chemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₂N₄O |
Molecular Weight | 204.23 g/mol |
CAS Number | 1013663-30-3 |
SMILES Notation | O=C(NCC₁=CC=CC=C₁)CCN=[N+]=[N-] |
Purity | ≥95% (typical commercial grade) |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Stability | Stable under inert conditions; sensitive to heat and shock |
The azide group’s vibrational stretching frequencies in infrared spectroscopy (IR) are expected to appear near 2100 cm⁻¹, a hallmark of organic azides . Nuclear magnetic resonance (NMR) analysis would reveal distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), the methylene groups adjacent to the azide (δ 3.1–3.3 ppm), and the amide carbonyl (δ 168–170 ppm in ¹³C NMR) .
Synthesis and Manufacturing
The synthesis of 3-azido-N-benzylpropanamide is typically achieved through a multi-step process involving bromination, azidation, and amide coupling. A patented route outlined in US8957252B2 highlights its role as an intermediate in lacosamide production .
Stepwise Synthesis Protocol
-
Bromination of Hydroxypropanamide:
(2S)-N-benzyl-2-bromo-3-hydroxypropanamide (Formula-XIX) is prepared by reacting (2S)-2-bromo-3-hydroxypropanoic acid with benzylamine under mixed anhydride conditions. Isobutyl chloroformate and N-methylmorpholine in ethyl acetate at -20°C yield the brominated intermediate . -
Azide Substitution:
The bromine atom in Formula-XIX is replaced with an azide group using sodium azide (NaN₃) in a polar solvent such as dimethylformamide (DMF). This SN2 reaction proceeds at 50–60°C, producing (2R)-2-azido-N-benzyl-3-hydroxypropanamide (Formula-XX) . -
Methylation and Acetylation:
Subsequent methylation of the hydroxyl group with methyl iodide and silver oxide, followed by acetylation using acetic anhydride, yields lacosamide. The azide intermediate’s stereochemistry is critical to ensuring the final product’s enantiomeric purity .
Table 2: Critical Reaction Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | Isobutyl chloroformate, N-methylmorpholine, -20°C | 85–90% |
Azidation | NaN₃, DMF, 50–60°C | 75–80% |
Methylation | CH₃I, Ag₂O, acetonitrile | 70–75% |
This route avoids chromatographic purification, enhancing its industrial feasibility .
Pharmaceutical Applications
Hazard Category | Risk Level | Precautions |
---|---|---|
Explosivity | High | Avoid friction, heat, and confinement |
Toxicity | Moderate | Use PPE (gloves, goggles, lab coat) |
Environmental Impact | Low | Prevent aqueous release |
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